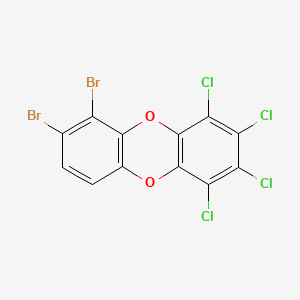
16,17-Dotriacontanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dotriacontanediol is a long-chain diol with the molecular formula C32H66O2 It is a member of the fatty alcohol family and is characterized by having two hydroxyl groups (-OH) attached to the 16th and 17th carbon atoms in a 32-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dotriacontanediol typically involves the reduction of corresponding long-chain fatty acids or esters. One common method is the hydrogenation of 16,17-Dotriacontanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
C32H64O2+H2Pd/CC32H66O2
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The process ensures high yield and purity of the product. Additionally, the use of renewable sources such as plant-based fatty acids can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
16,17-Dotriacontanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of 16,17-Dotriacontanedione or 16,17-Dotriacontanoic acid.
Reduction: Formation of Dotriacontane.
Substitution: Formation of 16,17-Dichlorodotriacontane.
Scientific Research Applications
16,17-Dotriacontanediol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 16,17-Dotriacontanediol involves its interaction with cell membranes and proteins. The hydroxyl groups can form hydrogen bonds with other molecules, affecting membrane fluidity and permeability. Additionally, its long hydrophobic chain can interact with lipid bilayers, influencing membrane structure and function.
Comparison with Similar Compounds
Similar Compounds
1,32-Dotriacontanediol: Similar structure but with hydroxyl groups at the terminal positions.
3,7,11,15,18,22,26,30-Octamethyl-1,32-dotriacontanediol: A methylated derivative with multiple hydroxyl groups.
Uniqueness
16,17-Dotriacontanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other long-chain molecules.
Properties
| 105185-49-7 | |
Molecular Formula |
C32H66O2 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
dotriacontane-16,17-diol |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3 |
InChI Key |
ZLCMSOGGNCGODH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silanol](/img/no-structure.png)
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)




![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

